(3R)-3-(propan-2-yl)pyrrolidine hydrochloride
CAS No.: 1949805-98-4
VCID: VC8016668
Molecular Formula: C7H16ClN
Molecular Weight: 149.66
* For research use only. Not for human or veterinary use.

Description |
(3R)-3-(propan-2-yl)pyrrolidine hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with an isopropyl group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry. This compound is of particular interest due to its potential as a building block in the synthesis of pharmaceuticals, attributed to its unique structural features. Synthesis MethodsThe synthesis of (3R)-3-(propan-2-yl)pyrrolidine hydrochloride can be achieved through various chemical processes. These methods often involve multi-step reactions and can be optimized based on desired yield and purity levels. Common techniques include asymmetric synthesis to ensure the selective formation of the desired stereoisomer. Synthesis Steps Overview
Biological Activity and Potential ApplicationsPreliminary studies suggest that (3R)-3-(propan-2-yl)pyrrolidine hydrochloride may exhibit several biological activities, including:
Biological Activity Table
Interaction Studies and MechanismsInteraction studies involving (3R)-3-(propan-2-yl)pyrrolidine hydrochloride focus on its binding affinity to various biological targets. These studies often utilize high-throughput screening techniques to assess biological activity against a range of targets. The compound's ability to interact with biological systems is crucial for understanding its potential therapeutic applications. Interaction Mechanisms Overview
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1949805-98-4 | ||||||||||||
Product Name | (3R)-3-(propan-2-yl)pyrrolidine hydrochloride | ||||||||||||
Molecular Formula | C7H16ClN | ||||||||||||
Molecular Weight | 149.66 | ||||||||||||
IUPAC Name | (3R)-3-propan-2-ylpyrrolidine;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | ||||||||||||
Standard InChIKey | HMXLFEQWPFPEEX-FJXQXJEOSA-N | ||||||||||||
Isomeric SMILES | CC(C)[C@H]1CCNC1.Cl | ||||||||||||
SMILES | CC(C)C1CCNC1.Cl | ||||||||||||
Canonical SMILES | CC(C)C1CCNC1.Cl | ||||||||||||
PubChem Compound | 127263514 | ||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume